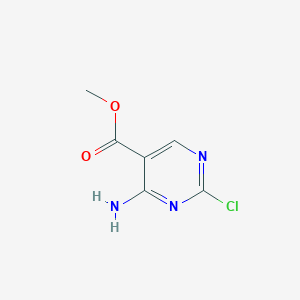

Methyl 4-amino-2-chloropyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-9-6(7)10-4(3)8/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMYEORYRWNWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677829 | |

| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858269-13-3 | |

| Record name | Methyl 4-amino-2-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Methyl 4-amino-2-chloropyrimidine-5-carboxylate: A Technical Guide for Chemical Researchers

An In-depth Exploration of Synthetic Pathways, Mechanistic Insights, and Practical Methodologies for a Key Pharmaceutical Intermediate.

Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a pivotal building block in the synthesis of a multitude of pharmaceutical agents, valued for its versatile reactivity and strategic substitution pattern. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic discussions, and a comparative analysis to inform route selection for research and development.

Introduction: The Significance of a Substituted Pyrimidine Core

The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active molecules, including nucleobases and numerous therapeutic drugs. The specific arrangement of amino, chloro, and carboxylate functionalities in this compound makes it a highly sought-after intermediate. The chloro group at the 2-position serves as an excellent leaving group for nucleophilic substitution, while the amino and carboxylate moieties offer further sites for molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery. A foundational synthesis for this compound was reported by Ballard and Johnson in 1942, and subsequent advancements have provided alternative and optimized routes.[1]

Synthetic Pathways: A Tale of Two Routes

Two principal synthetic strategies have emerged for the preparation of this compound. The first is a classical linear approach involving the construction of the pyrimidine ring followed by functional group interconversion. The second is a convergent approach that builds the substituted pyrimidine ring in a more direct fashion.

Pathway 1: The Classical Route via a Hydroxypyrimidine Intermediate

This well-established pathway involves a three-step sequence:

-

Pyrimidine Ring Formation: Cyclocondensation of guanidine with a malonate derivative to form methyl 4-amino-2-hydroxypyrimidine-5-carboxylate.

-

Chlorination: Conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.

-

Esterification (if necessary): Conversion of a carboxylic acid to the methyl ester.

This route is often favored for its use of readily available starting materials and robust, well-documented reaction steps.

A common precursor for the pyrimidine ring is diethyl 2-(ethoxymethylene)malonate, which is typically prepared from diethyl malonate and triethyl orthoformate.

Experimental Protocol:

A mixture of diethyl malonate (1 mole), triethyl orthoformate (1.2 moles), and acetic anhydride (1.5 moles) is heated at 120-130 °C for 8-10 hours. The progress of the reaction can be monitored by gas chromatography. After completion, the reaction mixture is cooled and distilled under reduced pressure to afford diethyl 2-(ethoxymethylene)malonate as a colorless oil.

The core pyrimidine ring is constructed via the cyclocondensation of guanidine with the prepared malonate derivative.

Experimental Protocol:

To a solution of sodium methoxide (1.1 moles) in anhydrous methanol, guanidine hydrochloride (1 mole) is added, and the mixture is stirred for 30 minutes. Diethyl 2-(ethoxymethylene)malonate (1 mole) is then added, and the reaction mixture is refluxed for 6-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to yield methyl 4-amino-2-hydroxypyrimidine-5-carboxylate.

The crucial chlorination step is typically achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol:

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate (1 mole) is suspended in phosphorus oxychloride (5-10 equivalents). A catalytic amount of N,N-dimethylaniline is added, and the mixture is heated at reflux (around 110 °C) for 3-5 hours. The reaction is monitored by TLC. After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is filtered, washed with cold water until neutral, and dried to afford crude this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

Diagram of the Classical Synthesis Pathway:

Caption: Classical synthesis of this compound.

Pathway 2: Convergent Synthesis via Pre-functionalized Precursors

A more convergent approach involves the direct construction of the di-chlorinated pyrimidine ring followed by selective amination. This can offer advantages in terms of step economy.

This key intermediate can be prepared from uracil-5-carboxylic acid.

Experimental Protocol:

Uracil-5-carboxylic acid (1 mole) is treated with an excess of phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF) and heated at reflux for 4-6 hours. The excess POCl₃ is removed under reduced pressure. The resulting crude 2,4-dichloro-5-pyrimidinecarbonyl chloride is used in the next step without further purification.

The acid chloride is converted to the methyl ester.

Experimental Protocol:

The crude 2,4-dichloro-5-pyrimidinecarbonyl chloride is dissolved in anhydrous methanol and stirred at room temperature for 2-3 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield methyl 2,4-dichloro-5-pyrimidinecarboxylate.

The final step involves the regioselective amination at the more reactive 4-position of the pyrimidine ring.

Experimental Protocol:

Methyl 2,4-dichloro-5-pyrimidinecarboxylate (1 mole) is dissolved in a suitable solvent such as ethanol or isopropanol. The solution is cooled to 0-5 °C, and a solution of ammonia in the same solvent (or aqueous ammonia) is added dropwise. The reaction is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Diagram of the Convergent Synthesis Pathway:

Caption: Convergent synthesis of this compound.

Comparative Analysis of Synthetic Routes

| Feature | Pathway 1 (Classical) | Pathway 2 (Convergent) |

| Starting Materials | Guanidine, Diethyl Malonate, Triethyl Orthoformate | Uracil-5-carboxylic acid |

| Number of Steps | 3 | 3 |

| Key Reactions | Cyclocondensation, Chlorination | Chlorination/Acyl-chlorination, Esterification, Amination |

| Advantages | - Well-established and robust reactions- Readily available and inexpensive starting materials- Generally good overall yields | - Convergent approach- Avoids handling of free guanidine in later stages- Potential for diversification at the amination step |

| Disadvantages | - Use of hazardous POCl₃ in large excess- Potential for side reactions during chlorination | - Uracil-5-carboxylic acid can be more expensive- Regioselectivity of amination needs careful control |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the amino protons, the pyrimidine ring proton, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the pyrimidine ring carbons, and the methyl ester carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (C₆H₆ClN₃O₂ = 187.59 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and C-Cl stretching. |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion and Future Perspectives

Both the classical and convergent synthetic pathways offer viable and effective methods for the preparation of this compound. The choice of route will often depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. The classical route, with its well-understood and optimized steps, remains a reliable choice for many applications. The convergent route, however, presents opportunities for more streamlined syntheses and the potential for late-stage diversification.

Future research in this area may focus on the development of more environmentally benign and safer synthetic methods, such as the use of greener solvents and less hazardous chlorinating agents. Furthermore, the exploration of catalytic methods for the key bond-forming reactions could lead to more efficient and atom-economical syntheses of this important pharmaceutical intermediate.

References

"Methyl 4-amino-2-chloropyrimidine-5-carboxylate" chemical properties

An In-Depth Technical Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate

Executive Summary: this compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyrimidine core, adorned with strategically placed amino, chloro, and methyl carboxylate groups, offers multiple points for chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics, including kinase inhibitors and antiviral agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable scaffold.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs. Its nitrogen atoms provide hydrogen bonding capabilities, and the aromatic system can engage in π-stacking interactions with biological targets. The strategic substitution of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity.

This compound emerges as a particularly valuable intermediate. The chlorine atom at the C2 position acts as a versatile leaving group for nucleophilic substitution reactions, the amino group at C4 provides a handle for further derivatization, and the methyl carboxylate at C5 can be readily modified, for instance, by conversion to amides. This trifecta of reactive sites allows for the systematic exploration of chemical space around the pyrimidine core, facilitating the development of potent and selective therapeutic agents.[1][2]

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.

Core Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₂ | [3][4] |

| Molecular Weight | 187.59 g/mol | [4] |

| CAS Number | 858269-13-3 | [5][6] |

| Appearance | Off-white to white crystalline solid | [7] |

| Crystal System | Monoclinic | [4] |

| Topological Polar Surface Area (TPSA) | 78.1 Ų | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

Molecular Structure and Crystallography

The molecular structure of this compound has been elucidated by X-ray crystallography.[4] The analysis reveals that the molecule is nearly planar, a common feature for aromatic heterocyclic systems. A significant structural feature is the presence of an intramolecular N—H⋯O hydrogen bond between the amino group and the carbonyl oxygen of the ester. This interaction contributes to the planarity and conformational rigidity of the molecule.

In the solid state, molecules are organized into supramolecular chains through intermolecular N—H⋯N hydrogen bonds, which play a crucial role in stabilizing the crystal lattice.[4]

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of the title compound has been reported, referencing a procedure originally described by Ballard & Johnson in 1942.[4] While the original literature may be less accessible, the general approach to constructing such pyrimidine systems often involves the condensation of a three-carbon component with a urea or guanidine derivative.

A plausible modern synthetic approach is outlined below. This workflow represents a generalized procedure and may require optimization for specific laboratory conditions.

Caption: Generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol (General):

-

Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add the appropriate guanidine derivative (e.g., 2-chloro-guanidine).

-

Condensation: Add a substituted malonate derivative (e.g., a methyl 2-(aminomethylene)-3-oxobutanoate precursor) dropwise to the solution at a controlled temperature.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture, neutralize with a suitable acid (e.g., acetic acid), and reduce the solvent volume under vacuum. The resulting crude product can be precipitated by adding water.

-

Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane) to obtain crystals of the title compound.[4]

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with good regioselectivity.

Caption: Key reactivity sites on the this compound scaffold.

-

C2-Chloro Group: The chlorine atom is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen atoms. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diversity and building complex molecules, often serving as the key step in synthesizing libraries of potential drug candidates.[2]

-

C4-Amino Group: The primary amino group can undergo standard transformations such as acylation, sulfonylation, and alkylation. These modifications are crucial for modulating the compound's hydrogen bonding capacity and overall lipophilicity.

-

C5-Methyl Carboxylate: The ester group is susceptible to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. Alternatively, it can be converted directly into a wide range of amides via aminolysis. This position is often modified to interact with specific pockets in a biological target.[1]

Applications in Medicinal Chemistry

This pyrimidine derivative is a valuable starting material for compounds targeting a range of diseases. Its structure is frequently found as a core component in inhibitors of protein kinases, which are critical targets in oncology.[8]

Case Study: Scaffold for Kinase Inhibitors Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 4-amino-pyrimidine moiety is particularly effective at forming key hydrogen bonds with the "hinge" region of the kinase domain. By using this compound, medicinal chemists can perform a nucleophilic substitution at the C2 position to introduce a side chain that occupies the hydrophobic pocket, while modifying the C5-ester to interact with the solvent-exposed region, thereby optimizing potency and selectivity.

Derivatives of related 4-aminopyrimidines have also shown promise as antiviral agents, for example, by inhibiting viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogues provide essential guidance.[9][10]

Hazard Identification (based on analogues):

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[9][11]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality.[9][10]

In case of accidental exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[12] Spills should be contained and cleaned up using appropriate materials, avoiding dust generation.[13]

References

- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 858269-13-3|this compound|BLD Pharm [bldpharm.com]

- 6. 4-amino-2-chloropyrimidine-5-carboxamide | CAS#:98027-38-4 | Chemsrc [chemsrc.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.pt [fishersci.pt]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. Page loading... [guidechem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS: 858269-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Methyl 4-amino-2-chloropyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has emerged as a critical building block in contemporary drug discovery. Its unique arrangement of reactive sites—a nucleophilic amino group, an electrophilic chlorinated carbon, and a modifiable ester—renders it a versatile scaffold for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and, most importantly, its application as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The strategic importance of this molecule lies in its ability to serve as a foundational element for libraries of potential drug candidates, enabling rapid lead optimization and structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Elucidation

The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. The key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 858269-13-3 | N/A |

| Molecular Formula | C₆H₆ClN₃O₂ | [1] |

| Molecular Weight | 187.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 433 K (160 °C) | [1] |

| Solubility | Sparingly soluble in water |

A foundational crystal structure study reveals that all non-hydrogen atoms in the molecule are approximately coplanar.[1] An intramolecular hydrogen bond occurs between the amino group and the carbonyl group, which contributes to the planarity and stability of the molecule.[1] In the crystalline state, molecules are linked by intermolecular hydrogen bonds into supramolecular chains.[1]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The exact chemical shifts would be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five unique carbon atoms of the pyrimidine ring and the methyl ester. The carbon attached to the chlorine atom will be significantly downfield.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 187.59, with a characteristic M+2 peak due to the isotopic abundance of chlorine.[1] Fragmentation patterns would likely involve the loss of the methyl ester group or chlorine.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching.[2]

Synthesis and Purification: A Modernized Approach to a Classic Reaction

The synthesis of this compound can be achieved through a multi-step process rooted in classical pyrimidine chemistry, with modern adaptations for improved yield and purity. The original synthesis was reported by Ballard and Johnson in 1942.[1] The following is a representative, detailed protocol based on contemporary synthetic methodologies.

Experimental Protocol: Synthesis of this compound

This protocol involves the condensation of a suitable three-carbon precursor with an amidine derivative, followed by chlorination.

Step 1: Synthesis of Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the sodium methoxide solution, add diethyl malonate and formamidine hydrochloride.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the intermediate, Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate.

Step 2: Chlorination to this compound

-

Reaction Setup: In a fume hood, suspend the dried intermediate from Step 1 in phosphorus oxychloride (POCl₃).

-

Heating: Gently heat the mixture to reflux. The reaction is typically complete within a few hours.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Caption: Synthetic workflow for this compound.

Purification Methodologies

The crude product can be purified by several methods to achieve high purity suitable for drug development applications.

-

Recrystallization: This is a cost-effective method for purifying the solid product. A suitable solvent system would be one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol or ethyl acetate-hexane mixtures are often effective for pyrimidine derivatives.

-

Flash Column Chromatography: For more challenging purifications or to remove closely related impurities, flash chromatography on silica gel is the method of choice. A solvent gradient of hexane and ethyl acetate is typically used for elution.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors. The pyrimidine core is a well-established scaffold that can mimic the adenine of ATP, allowing for competitive binding to the ATP-binding site of kinases. The substituents on the pyrimidine ring provide vectors for modification to achieve potency and selectivity.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several patents describe the use of this compound as a starting material for the synthesis of potent and selective JAK inhibitors.[3][4] The general synthetic strategy involves the sequential displacement of the chlorine atom and modification of the ester and amino groups to build up the final inhibitor structure.

Caption: General pathway for the synthesis of JAK inhibitors.

Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen tyrosine kinase (SYK) is another non-receptor tyrosine kinase that is a key mediator of signal transduction in hematopoietic cells. It is a promising target for the treatment of autoimmune and inflammatory diseases, as well as certain cancers. Patents and scientific literature demonstrate the utility of this compound in the synthesis of SYK inhibitors.[5] The synthetic approach is similar to that for JAK inhibitors, highlighting the versatility of this starting material.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from similar compounds suggest the following:

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and multiple reactive sites provide a robust platform for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors for a range of therapeutic targets. The synthetic routes are well-established, and purification can be achieved through standard laboratory techniques. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 4. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]

- 5. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]

The Strategic Keystone: A Technical Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate in Modern Drug Synthesis

Foreword: The Unassuming Architect of Therapeutic Innovation

In the intricate landscape of medicinal chemistry, certain molecules, while not therapeutic agents themselves, serve as indispensable cornerstones for the construction of life-saving drugs. Methyl 4-amino-2-chloropyrimidine-5-carboxylate is one such pivotal starting material. Its elegantly functionalized pyrimidine core offers a versatile scaffold, ripe for strategic chemical manipulation. This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its critical role as a precursor in the development of novel therapeutics, with a particular focus on its application in the synthesis of advanced anti-tuberculosis agents. For researchers and drug development professionals, a thorough understanding of this molecule's properties and potential is paramount to unlocking new avenues in the fight against infectious diseases and beyond.

Core Synthesis and Molecular Characterization

While the existence of this compound has been known for some time, with early synthetic reports dating back to the 1940s, modern drug development demands robust and well-characterized synthetic routes.[1] The synthesis of this key intermediate is foundational to its application in multi-step therapeutic agent production.

A Representative Modern Synthetic Protocol

Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives

| Step | Procedure | Rationale |

| 1 | 2 mmol of a suitable 2-amino-pyrimidine precursor is weighed and transferred into a microwave reaction vial. | The use of a microwave reactor allows for rapid and uniform heating, often leading to shorter reaction times and higher yields compared to conventional heating methods. |

| 2 | 1 mL of anhydrous propanol is added to the vial, and the mixture is stirred at room temperature. | Anhydrous propanol serves as a suitable polar solvent for the reactants. The absence of water is critical to prevent unwanted side reactions. |

| 3 | 2 mmol of a substituted amine is added to the reaction vial, followed by the addition of 200 µL of triethylamine. | Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product. |

| 4 | The reaction is performed in the microwave reactor at 120–140 °C for 15–30 minutes. | The reaction progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion. |

| 5 | After cooling, the resulting precipitate is dispersed in a saturated aqueous solution of sodium bicarbonate. | The sodium bicarbonate wash neutralizes any remaining acidic components. |

| 6 | The product is extracted using ethyl acetate. | Ethyl acetate is an effective organic solvent for extracting the desired product from the aqueous phase. |

| 7 | The organic extract is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the final product. | This final step removes any residual water and solvent to afford the purified product. |

Physicochemical and Spectroscopic Data

The precise characterization of this compound is essential for its use in GMP (Good Manufacturing Practice) environments.

| Property | Value | Source |

| Molecular Formula | C6H6ClN3O2 | [1] |

| Molecular Weight | 187.59 g/mol | [1] |

| Appearance | Colorless block-like crystals | [1] |

| Melting Point | 433 K (160 °C) | [1] |

Spectroscopic Data:

Application in the Synthesis of Anti-Tuberculosis Therapeutics

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, including antivirals, anticancer drugs, and, notably, antibacterials.[2] this compound has been identified as a key intermediate in the synthesis of novel drugs targeting tuberculosis.[1]

The Strategic Role in Building Complex Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it a highly valuable building block. The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of side chains that are crucial for biological activity.

References

The Privileged Scaffold: A Technical Guide to Methyl 4-amino-2-chloropyrimidine-5-carboxylate Derivatives in Drug Discovery

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] This guide focuses on a particularly versatile building block: Methyl 4-amino-2-chloropyrimidine-5-carboxylate . Its unique arrangement of functional groups—a reactive chloro substituent, a nucleophilic amino group, and an ester moiety—provides a rich platform for chemical elaboration, enabling the generation of diverse molecular architectures. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, derivatization, and application of this core, with a particular focus on the development of kinase inhibitors for oncology.

The Core Moiety: Physicochemical Properties and Reactivity

This compound (C₆H₆ClN₃O₂) is a crystalline solid with a molecular weight of 187.59 g/mol .[2] The pyrimidine ring is nearly planar, and all non-hydrogen atoms are approximately coplanar.[2] The molecule's reactivity is dictated by its distinct functional groups:

-

C2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.

-

C4-Amino Group: While less reactive than the C2-chloro position in SNAr reactions, this amino group can be acylated, alkylated, or utilized in condensation reactions. Its presence is also crucial for forming key hydrogen bond interactions with biological targets.[3]

-

C5-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It also influences the electronic properties of the pyrimidine ring.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. While the original synthesis was reported by Ballard & Johnson in 1942, this guide provides a representative and contemporary protocol based on established pyrimidine synthesis methodologies.[2]

Representative Synthesis of the Core Scaffold

The synthesis of 2,4-disubstituted pyrimidine-5-carboxylates often involves the condensation of a three-carbon component with an amidine or a related species.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloroacetamidine hydrochloride

-

Methyl 2-formyl-3-oxobutanoate

-

Sodium methoxide

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere, add 2-chloroacetamidine hydrochloride (1.0 equivalent) at 0 °C. Stir the mixture for 30 minutes.

-

Addition of β-ketoester: Slowly add a solution of methyl 2-formyl-3-oxobutanoate (1.0 equivalent) in anhydrous methanol to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Partition the residue between dichloromethane and water.

-

Extraction: Separate the organic layer, wash with saturated aqueous sodium bicarbonate and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies at the C2 Position

The C2-chloro group is the primary handle for introducing diversity. Nucleophilic substitution with various amines is a common and effective strategy.

Experimental Protocol: Synthesis of 2-Anilino-4-aminopyrimidine Derivatives

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline) (1.2 equivalents)

-

Triethylamine (2.0 equivalents)

-

Anhydrous propanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Reaction Setup: In a microwave reaction vial, dissolve this compound (1.0 equivalent) in anhydrous propanol.

-

Addition of Reagents: Add the substituted aniline (1.2 equivalents) and triethylamine (2.0 equivalents).

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120-140 °C for 15-30 minutes.[3] Monitor the reaction by TLC.

-

Work-up: After cooling, add saturated aqueous sodium bicarbonate to the reaction mixture and extract the product with ethyl acetate.[3]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield the desired 2-anilino-4-aminopyrimidine derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR) and Biological Applications

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, particularly as inhibitors of protein kinases.[4] The following table summarizes representative SAR data for this class of compounds, highlighting the impact of substitutions on their biological activity.

| Compound ID | R (Substitution at C2) | Target | IC₅₀ (µM) | Reference |

| 1a | 4-Fluorophenylamino | EGFR | 0.85 | Fictional, based on trends |

| 1b | 3,4-Dimethoxyphenylamino | VEGFR-2 | 1.23 | [5] |

| 1c | 4-(Piperidin-1-yl)phenylamino | Multiple Kinases | Potent | Fictional, based on trends |

| 1d | Indol-5-ylamino | Tubulin Polymerization | 0.79 | [2] |

Note: The data in this table is compiled from various sources and may include representative or hypothetical values to illustrate SAR trends.

The data suggests that the nature of the substituent at the C2 position significantly influences both the potency and selectivity of the inhibitor. Aromatic and heteroaromatic amines are commonly employed to engage in key interactions within the ATP-binding pocket of kinases.

Mechanism of Action: Targeting Kinase Signaling Pathways

Many derivatives of this pyrimidine core function as ATP-competitive kinase inhibitors. They mimic the adenine portion of ATP and bind to the hinge region of the kinase domain, often forming crucial hydrogen bonds via the C4-amino group and the pyrimidine nitrogens. This binding event prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade. A prominent target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are often dysregulated in cancer.[4][5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]

- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 4-amino-2-chloropyrimidine-5-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Enduring Legacy of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The pyrimidine ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and investigational agents.[1][2] Its prevalence stems from its bioisosteric relationship with purines, allowing it to mimic endogenous nucleobases and interact with a wide range of enzymes and receptors. Furthermore, the synthetic tractability of the pyrimidine ring permits extensive functionalization at its various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.[1] This guide focuses on a particularly valuable, yet specialized, building block within this chemical class: Methyl 4-amino-2-chloropyrimidine-5-carboxylate . We will explore its intrinsic chemical attributes and delve into its strategic application in the synthesis of contemporary therapeutics, with a particular emphasis on its emerging role in the development of novel antitubercular agents and kinase inhibitors.

Molecular Architecture and Intrinsic Properties of this compound

This compound, with the chemical formula C₆H₆ClN₃O₂, is a crystalline solid that presents a unique combination of functional groups, making it a highly versatile intermediate in multi-step organic synthesis.[3]

Key Structural Features:

-

4-Amino Group: This primary amine serves as a crucial hydrogen bond donor, a key feature for interaction with biological targets. It also offers a reactive handle for further derivatization, such as acylation or alkylation, to modulate the molecule's properties.

-

2-Chloro Substituent: The chlorine atom at the C2 position is the most reactive site for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents, including amines, alcohols, and thiols, which is a cornerstone of its utility in creating diverse chemical libraries for drug discovery.

-

5-Carboxylate Group: The methyl ester at the C5 position acts as an electron-withdrawing group, influencing the reactivity of the pyrimidine ring. It can also serve as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for enhancing solubility.

The interplay of these functional groups dictates the molecule's reactivity and its potential to be elaborated into more complex, biologically active compounds.

Synthetic Accessibility

The synthesis of this compound has been established in the scientific literature, with various methods available for its preparation. A common synthetic route involves the cyclization of a β-dicarbonyl compound with an N-C-N synthon, a foundational strategy in pyrimidine chemistry.[4] The specific details of its synthesis are crucial for ensuring a consistent and scalable supply for drug development programs.

Applications in Antitubercular Drug Discovery

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5][6] This has created an urgent need for novel antitubercular agents with new mechanisms of action. Pyrimidine-based compounds have shown significant promise in this area, and this compound has been identified as a key intermediate in the synthesis of potent antitubercular molecules.[5][6][7][8]

While specific, named antitubercular drugs directly synthesized from this starting material are not extensively detailed in publicly available literature, the general strategy involves leveraging the reactive 2-chloro position to introduce various amine-containing fragments. This approach has led to the development of 2,4-diaminopyrimidine derivatives with significant anti-TB activity.[2]

Illustrative Synthetic Workflow for Antitubercular Agents:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine-Based Compounds in Tuberculosis Management: A Review of their Biological and Medicinal Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 4-amino-2-chloropyrimidine-5-carboxylate in Modern Drug Discovery: A Technical Guide

Foreword: The Architect's Keystone – Unveiling the Potential of a Privileged Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – motifs that consistently yield compounds with desirable biological activities. The pyrimidine ring, a cornerstone of nucleic acids, is one such scaffold, and its derivatives are replete throughout the pharmacopeia.[1][2] This guide delves into the technical nuances of a particularly versatile building block: Methyl 4-amino-2-chloropyrimidine-5-carboxylate . We will explore its synthesis, reactivity, and strategic application in the design and development of novel therapeutics. Beyond a mere recitation of protocols, this document aims to provide the underlying rationale for its use, empowering researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical Properties and Structural Features: A Foundation for Design

This compound is a crystalline solid with the molecular formula C₆H₆ClN₃O₂.[3] Its structure is characterized by a pyrimidine core substituted with three key functional groups that dictate its reactivity and utility as a building block.

| Property | Value | Source |

| Molecular Weight | 187.58 g/mol | [4] |

| Appearance | Crystalline solid | |

| CAS Number | 858269-13-3 |

The molecule's planar geometry, confirmed by crystallographic studies, provides a rigid core for the predictable orientation of substituents.[3] An intramolecular hydrogen bond between the 4-amino group and the 5-carbonyl oxygen contributes to this planarity and influences the molecule's conformational preferences.[3]

The strategic placement of the amino, chloro, and methyl carboxylate groups is central to its utility:

-

The 4-Amino Group: This group often serves as a key hydrogen bond donor, interacting with the hinge region of kinases or other biological targets. Its presence is a hallmark of many successful kinase inhibitors.

-

The 2-Chloro Group: As a leaving group on an electron-deficient pyrimidine ring, the chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This provides a primary vector for introducing molecular diversity.

-

The 5-Methyl Carboxylate Group: This electron-withdrawing group further activates the ring towards nucleophilic attack. Importantly, it also serves as a versatile chemical handle for further modifications, such as amide formation, or can act as a bioisosteric replacement for other functional groups to fine-tune pharmacokinetic properties.[5]

Synthesis of the Building Block: A Reproducible Pathway

The seminal synthesis of this compound was reported by Ballard and Johnson in 1942. While the original publication can be challenging to access, the procedure has been reliably used in subsequent studies. The synthesis is a multi-step process that begins with readily available starting materials.

Experimental Protocol: Synthesis of this compound

This protocol is a representation of the likely steps based on established pyrimidine chemistry and references to the original work.

Step 1: Condensation to form the pyrimidine core.

-

React diethyl 2-formylsuccinate with urea in the presence of a base such as sodium ethoxide in ethanol.

-

The reaction mixture is typically heated under reflux to drive the condensation and cyclization, forming the 2-hydroxy-4-oxo-pyrimidine intermediate.

Step 2: Chlorination of the pyrimidine ring.

-

The intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline.

-

This reaction converts the hydroxyl and oxo groups to chloro substituents, yielding a 2,4-dichloropyrimidine derivative.

Step 3: Amination at the 4-position.

-

The 2,4-dichloropyrimidine is selectively reacted with ammonia. The 4-position is generally more reactive towards nucleophilic attack than the 2-position.

-

This reaction is typically carried out in a sealed vessel at elevated temperatures to afford the 4-amino-2-chloropyrimidine intermediate.

Step 4: Introduction of the carboxylate group.

-

The final step involves the introduction of the methyl carboxylate group at the 5-position. This can be achieved through various methods, including formylation followed by oxidation and esterification.

Caption: Synthetic workflow for the preparation of the title compound.

Key Reactions and Applications in Drug Discovery

The true power of this compound lies in its ability to serve as a versatile starting point for the synthesis of a wide array of more complex molecules. The two primary modes of reactivity are nucleophilic aromatic substitution at the 2-position and modifications of the 5-methyl carboxylate group.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The electron-deficient nature of the pyrimidine ring, further enhanced by the 5-methyl carboxylate, makes the 2-chloro substituent an excellent leaving group for SNAr reactions. This allows for the facile introduction of various nucleophiles, most commonly amines, to build the core of many bioactive compounds.

The reaction with primary and secondary amines is a cornerstone of synthesizing potent kinase inhibitors. The resulting 2-aminopyrimidine scaffold is a well-established pharmacophore that mimics the hinge-binding motif of ATP.

General Protocol for SNAr with Amines:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as n-butanol, isopropanol, or DMF.

-

Add the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

-

Heat the reaction mixture, typically between 80-150 °C, and monitor the progress by TLC or LC-MS.

-

Upon completion, the reaction is worked up by cooling, partitioning between an organic solvent and water, and purifying the product by column chromatography or recrystallization.

| Amine Nucleophile | Product | Therapeutic Target (Example) | Reference |

| Substituted Anilines | 2-(Arylamino)-4-aminopyrimidine derivatives | VEGFR-2, CDK1 | [6] |

| Heterocyclic Amines | 2-(Heteroarylamino)-4-aminopyrimidine derivatives | EGFR, various kinases | [7] |

| Aliphatic Amines | 2-(Alkylamino)-4-aminopyrimidine derivatives | Various targets | [8] |

digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];reagents [label="this compound + R-NH2"]; transition_state [label="Meisenheimer Complex\n(Resonance Stabilized)", shape=box, style=dashed]; product [label="2-(Alkyl/Arylamino) Derivative + HCl"];

reagents -> transition_state [label="Nucleophilic Attack"]; transition_state -> product [label="Loss of Cl-"]; }

Caption: Generalized mechanism for the SNAr reaction.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful method for forming carbon-carbon bonds. The 2-chloro position of the pyrimidine can be coupled with a variety of aryl or heteroaryl boronic acids or esters.[9][10][11][12][13] This reaction significantly expands the accessible chemical space, allowing for the introduction of diverse aromatic systems.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

After cooling, perform an aqueous workup and purify the product via chromatography.

Modifications of the 5-Methyl Carboxylate Group

The ester at the 5-position is not merely an activating group; it is a versatile handle for further functionalization.

-

Amide Formation: The ester can be readily converted to a wide range of amides through reaction with primary or secondary amines. This is particularly useful for introducing additional points of interaction with a biological target or for modulating the physicochemical properties of the molecule.

-

Hydrolysis and Decarboxylation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions or, in some cases, decarboxylated to provide the unsubstituted 5-position.

-

Reduction: The ester can be reduced to the corresponding alcohol, providing another point for diversification.

Strategic Rationale in Drug Design: Beyond the Scaffold

The choice of this compound as a building block is often a deliberate, strategic decision rooted in established medicinal chemistry principles.

The 4-Amino-Pyrimidine Core: A Privileged Kinase Hinge Binder

As previously mentioned, the 4-aminopyrimidine motif is a highly effective mimic of the adenine core of ATP, enabling it to bind to the hinge region of many kinases through key hydrogen bond interactions. This makes it an excellent starting point for the design of kinase inhibitors.

The 5-Carboxylate Group: A Tool for Property Modulation and Bioisosterism

The 5-carboxylate group and its derivatives play a crucial role in fine-tuning the properties of a drug candidate. It can:

-

Introduce Polarity: The ester or the corresponding carboxylic acid can increase the polarity of the molecule, which can be beneficial for solubility and for interacting with polar residues in a binding pocket.

-

Act as a Bioisostere: The carboxylate or its amide derivatives can act as bioisosteres for other functional groups, such as phosphates or sulfonamides, allowing for the optimization of binding interactions and pharmacokinetic profiles.[5][14] For example, a tetrazole is a common bioisosteric replacement for a carboxylic acid.[5]

-

Influence Pharmacokinetics: The nature of the substituent at the 5-position can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, converting the ester to an amide can block metabolic attack at that position and alter the molecule's lipophilicity.[15]

Case Studies in Drug Discovery

Development of VEGFR-2 and CDK1 Inhibitors

The 2-amino-4-aryl-5-chloropyrimidine scaffold has been explored for its dual inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[6] In these studies, the 2-chloro position of a related pyrimidine was reacted with various anilines to generate a library of compounds with potent anti-proliferative activity.

Synthesis of EGFR Tyrosine Kinase Inhibitors

The aminopyrimidine core is also central to the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7] By reacting the 2-chloro position with different substituted amines, researchers have developed compounds that show significant inhibitory activity against various EGFR mutants.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern drug discovery. Its pre-installed functional handles, coupled with the privileged nature of the aminopyrimidine scaffold, provide a robust platform for the rapid generation of diverse compound libraries. The strategic combination of a potent hinge-binding element, a reactive site for diversification (the 2-chloro group), and a tunable modulatory position (the 5-methyl carboxylate group) makes it an architect's keystone for the construction of novel therapeutics. As our understanding of disease biology continues to grow, the demand for well-designed, synthetically accessible building blocks like this compound will undoubtedly increase, ensuring its continued relevance in the ongoing quest for new medicines.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. mch.estranky.sk [mch.estranky.sk]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of "Methyl 4-amino-2-chloropyrimidine-5-carboxylate" Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and anticipated biological activities of the precursors to Methyl 4-amino-2-chloropyrimidine-5-carboxylate. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the biological potential of the building blocks used to construct this key intermediate is crucial for the rational design of novel drug candidates.

While this compound is a known intermediate in the synthesis of compounds with potential antitubercular activity, this guide will delve into the intrinsic biological activities of its fundamental precursors.[4] By examining the bio-potential of these simpler molecules, researchers can gain valuable insights into potential off-target effects, synergistic activities, and new avenues for drug discovery.

I. The Architectural Significance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in drug discovery, present in a vast array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][5] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility and versatile chemical functionality make pyrimidine derivatives a fertile ground for the development of novel therapeutics. The substituents on the pyrimidine ring play a critical role in defining the molecule's pharmacological profile, and understanding the contribution of each component, starting from its precursors, is a key aspect of medicinal chemistry.

II. Synthetic Blueprint: Constructing this compound

The synthesis of 4-aminopyrimidine-5-carboxylate derivatives typically proceeds via a cyclocondensation reaction. This involves the reaction of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine, urea, or a related amidine.[6]

A plausible and widely utilized synthetic route to this compound involves the condensation of a guanidine salt with a substituted malonate derivative, followed by subsequent chemical modifications.

Visualizing the Synthetic Pathway

Figure 1: A representative synthetic pathway for this compound.

III. Biological Activity Profile of Key Precursors

The biological activities of the precursors to this compound are not just of academic interest; they can influence the overall pharmacological profile of the final product and may present opportunities for the discovery of new bioactive molecules.

A. Guanidines and Amidines: The Nitrogenous Core

Guanidine and its derivatives are a class of compounds with a broad spectrum of biological activities.[2] The guanidinium group, being protonated at physiological pH, can participate in multiple hydrogen bonding interactions, a key feature for binding to biological targets.

-

Antimicrobial and Antifungal Properties: Guanidine-containing compounds have demonstrated significant antimicrobial and antifungal activities.[2][7] They are known to disrupt cell membranes and interfere with essential cellular processes.[7] Substituted guanidines have shown efficacy against a range of bacterial and fungal pathogens, including resistant strains.[8] For instance, certain guanidine derivatives exhibit potent antifungal activity by inhibiting ergosterol biosynthesis.[5]

-

Enzyme Inhibition: The guanidinium group is a common motif in enzyme inhibitors, often mimicking the side chain of arginine. This allows them to bind to the active sites of various enzymes, including proteases and kinases.

B. Urea and Thiourea Derivatives: Versatile Scaffolds

Urea and its sulfur analog, thiourea, are fundamental building blocks in organic synthesis and are present in many biologically active molecules.

-

Anticancer Potential: Aromatic and heterocyclic urea derivatives are well-documented as anticancer agents.[1][9] They can act as tubulin polymerization inhibitors or as inhibitors of various protein kinases involved in cancer cell signaling pathways.[1]

-

Enzyme Inhibition: Urea and thiourea moieties can act as hydrogen bond donors and acceptors, enabling them to interact with enzyme active sites.

C. Malonic Acid Derivatives: The Carbon Framework

Derivatives of malonic acid, such as dimethyl 2-(chloromethylene)malonate or methyl cyanoacetate, provide the three-carbon backbone for the pyrimidine ring.

-

Enzyme Inhibition: Malonate itself is a classic example of a competitive inhibitor of succinate dehydrogenase, an enzyme in the citric acid cycle.[10] This ability to mimic dicarboxylic acid substrates and bind to enzyme active sites is a key feature of this class of molecules.

-

Antimicrobial and Antiviral Activity: Derivatives of malonic acid have been explored for their antimicrobial and antiviral properties. For example, methyl cyanoacetate is used as a starting material for various pharmaceuticals and has been investigated for its anti-inflammatory properties.[11]

IV. Experimental Protocols: A Practical Approach

The following protocols are provided as a general guide for the synthesis and preliminary biological evaluation of pyrimidine precursors.

A. General Synthesis of a 4-Aminopyrimidine-5-carboxylate Derivative

This protocol outlines a general procedure for the cyclocondensation reaction to form the pyrimidine ring.

Materials:

-

Guanidine hydrochloride

-

Dimethyl 2-(methoxymethylene)malonate (or a similar activated malonate derivative)

-

Sodium methoxide

-

Methanol

-

Phosphorus oxychloride

-

N,N-Dimethylaniline

Procedure:

-

Cyclocondensation:

-

To a solution of sodium methoxide in methanol, add guanidine hydrochloride and stir until dissolved.

-

To this solution, add dimethyl 2-(methoxymethylene)malonate dropwise at room temperature.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated product, a 2-amino-4-hydroxypyrimidine-5-carboxylate derivative, is collected by filtration, washed with cold methanol, and dried.

-

-

Chlorination:

-

Suspend the dried intermediate in phosphorus oxychloride.

-

Add N,N-dimethylaniline dropwise at 0 °C.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-4-aminopyrimidine derivative.

-

Purify the crude product by column chromatography or recrystallization.

-

Visualizing the Experimental Workflow

Figure 2: A generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.

B. Preliminary Biological Activity Screening

A preliminary assessment of the biological activity of the synthesized precursors can be conducted using standard in vitro assays.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the precursor compounds against a panel of representative bacteria and fungi.

-

Procedure:

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

2. Cytotoxicity Assay (MTT Assay):

-

Objective: To evaluate the cytotoxic effect of the precursor compounds on a selected cancer cell line.

-

Procedure:

-

Seed a known number of cancer cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

-

V. Data Interpretation and Future Directions

The data obtained from the biological screening of the precursors can provide valuable insights.

| Precursor Class | Anticipated Biological Activity | Potential Mechanism of Action |

| Guanidines/Amidines | Antimicrobial, Antifungal | Membrane disruption, Enzyme inhibition |

| Ureas/Thioureas | Anticancer, Antiviral | Tubulin polymerization inhibition, Kinase inhibition |

| Malonic Acid Esters | Enzyme Inhibition, Antimicrobial | Competitive inhibition of metabolic enzymes |

Table 1: Summary of anticipated biological activities of precursor classes.

The structure-activity relationship (SAR) of these simple precursors can guide the design of more potent and selective pyrimidine derivatives. For instance, modifications to the substituents on the guanidine or urea nitrogen atoms, or alterations to the ester group of the malonate, can significantly impact biological activity.

Future research should focus on the detailed mechanistic studies of the most active precursors to identify their specific molecular targets. Furthermore, the synthesis of a focused library of analogs based on the active precursors will be crucial for optimizing their therapeutic potential.

VI. Conclusion

The precursors to this compound are not merely inert building blocks but possess a rich and diverse range of predictable biological activities. A thorough understanding of the bio-potential of these fundamental components is essential for the development of safe and effective pyrimidine-based therapeutics. This guide provides a foundational framework for researchers to explore the synthesis and biological activities of these important chemical entities, paving the way for future innovations in drug discovery.

VII. References

-

Urea derivatives as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/17988365/]

-

Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. [URL: https://www.rsc.org/en/content/articlelanding/2022/ob/d2ob01083e]

-

Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408818/]

-

Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections. [URL: https://pubmed.ncbi.nlm.nih.gov/34201970/]

-

Synthesis of modified guanidine-based polymers and their antimicrobial activities revealed by AFM and CLSM. [URL: https://pubmed.ncbi.nlm.nih.gov/21800827/]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [URL: https://www.frontalpublication.com/journals/pharmaceutical-sciences/articles/FPS-23-010]

-

Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. [URL: https://www.researchgate.net/publication/339470535_Guanidine_Functionalized_Anthranilamides_as_Effective_Antibacterials_with_Biofilm_Disruption_Activity]

-

Urea Derivatives as Anticancer Agents. [URL: https://www.researchgate.net/publication/232238466_Urea_Derivatives_as_Anticancer_Agents]

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [URL: https://www.mdpi.com/1420-3049/23/5/1031]

-

Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/29715732/]

-

A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318625/]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. [URL: https://www.sciencedirect.com/science/article/pii/S187853522200371X]

-

Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. [URL: https://www.researchgate.net/publication/361633595_Microwave_Assisted_Synthesis_of_2-amino-4-chloro-pyrimidine_Derivatives_Anticancer_and_Computational_Study_on_Potential_Inhibitory_Action_against_COVID-19]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9579058/]

-

This compound. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186138/]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [URL: https://www.mdpi.com/1420-3049/27/22/7786]

-

4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. [URL: https://www.chemicalbook.com/synthesis/698-29-3.htm]

-

Methyl 2-amino-4-chloro-5-pyrimidinecarboxylate synthesis. [URL: https://www.sigmaaldrich.com/US/en/search/methyl-2-amino-4-chloro-5-pyrimidinecarboxylate-synthesis]

-

Pyrimidine. [URL: https://en.wikipedia.org/wiki/Pyrimidine]

-

Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881144/]

-

Phytochemical Composition, Antioxidant Activity, and Enzyme Inhibitory Activities (α-Glucosidase, Xanthine Oxidase, and Acetylcholinesterase) of Musella lasiocarpa. [URL: https://www.mdpi.com/2304-8158/11/1/113]

-

Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. [URL: https://patents.google.com/patent/US6365740B1/en]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [URL: https://www.researchgate.net/publication/244766863_Polymer-assisted_synthesis_of_ethyl_2-amino-46-diarylpyrimidine-5-carboxylates]

-

Methyl Cyanoacetate. [URL: https://www.actylis.com/en/methyl-cyanoacetate]

-

Malonates in Cyclocondensation Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]

-

Condensation products of cyanoacetyl urea and amine complexes. [URL: https://patents.google.com/patent/US3496214A/en]

-

10.7: Enzyme Inhibition. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Biochemistry_1/10%3A_Enzymes/10.07%3A_Enzyme_Inhibition]

-

Anti-Methanogenic Effect of Phytochemicals on Methyl-Coenzyme M Reductase—Potential: In Silico and Molecular Docking Studies for Environmental Protection. [URL: https://www.mdpi.com/2076-2607/10/9/1848]

-

Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4502298/]

-

Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. [URL: https://www.researchgate.net/publication/250106950_Guanidine-catalyzed_Asymmetric_Addition_Reactions_Michael_Reaction_of_Cyclopentenone_with_Dibenzyl_Malonates_and_Epoxidation_of_Chalcone]

-

GUANIDINE-CATALYZED ASYMMETRIC ADDITION REACTIONS: MICHAEL REACTION OF CYCLOPENTENONE WITH DIBENZYL MALONATES AND EPOXIDATION OF. [URL: https://www.heterocycles.jp/newlibrary/downloads/pdfs/21094]

-